1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole mechanism of action
1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
Abstract
1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a synthetic heterocyclic compound whose biological mechanism of action is not yet fully elucidated. This technical guide synthesizes current knowledge on its core chemical moieties—benzotriazole and morpholine—to propose a putative mechanism of action, grounded in the established pharmacological activities of these structural classes. We hypothesize that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole functions primarily as an antimicrobial agent, likely through the disruption of microbial cell membranes and/or the inhibition of essential enzymes. The morpholine moiety is proposed to enhance the compound's pharmacokinetic properties, thereby increasing the bioavailability and efficacy of the bioactive benzotriazole component. This guide provides a comprehensive framework for researchers, including detailed experimental protocols designed to systematically investigate and validate this hypothesized mechanism.
Introduction: Unveiling a Molecule of Potential
1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a molecule synthesized via a Mannich-type reaction, combining the structural features of a benzotriazole ring system with a flexible morpholinoethyl side chain. While its synthesis and basic chemical properties are documented, its application has been predominantly explored in materials science as an effective corrosion inhibitor for copper and its alloys.[1][2][3] The mechanism in this context involves the formation of a protective polymeric film on the metal surface, a result of covalent and coordination bonds between the benzotriazole nitrogen atoms and copper ions.[1][2]
This chelation capability hints at a potential for biological activity, as many essential enzymes rely on metallic cofactors. However, a detailed pharmacological profile and a defined mechanism of action in a biological context are conspicuously absent from current literature. This guide aims to bridge this gap by constructing an evidence-based hypothesis derived from the extensive pharmacology of its constituent parts.
The benzotriazole scaffold is a cornerstone in medicinal chemistry, featured in compounds with a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5][6] Similarly, the morpholine ring is recognized as a "privileged structure," a versatile scaffold frequently incorporated into drug candidates to improve physicochemical properties and enhance target affinity.[7][8][9] By dissecting the roles of these two moieties, we can propose and systematically test a putative mechanism of action for the title compound.
Compound Profile: Physicochemical Properties and Synthesis
A foundational understanding of the molecule's properties is critical for designing meaningful biological assays.
Physicochemical Data
The following data provides insight into the compound's behavior in biological media, such as its solubility and membrane permeability potential.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₄O | [10] |
| Exact Mass | 232.1324 g/mol | [10] |
| LogP | 0.70140 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Rotatable Bonds | 3 | [10] |
Table 1: Key physicochemical properties of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.
Synthesis Overview
The compound is typically synthesized through a one-pot Mannich reaction involving 1H-benzotriazole, morpholine, and an aldehyde (acetaldehyde in this case), as described in the chemical literature.[10] This straightforward synthesis makes the compound and its analogues readily accessible for research and development.
A Putative Mechanism of Action: An Evidence-Based Hypothesis
The biological activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole can be logically inferred by examining the well-documented roles of its two primary structural components.
The Benzotriazole Moiety: The Bioactive "Warhead"
The benzotriazole ring system is a versatile scaffold known for a wide spectrum of pharmacological activities.[4][11] Numerous studies have demonstrated that benzotriazole derivatives possess potent antibacterial, antifungal, and antiviral properties.[5][12][13] The proposed mechanisms for these effects are multifaceted and include:
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Disruption of Microbial Cell Membranes: The lipophilic nature of the fused benzene ring combined with the polar triazole system can facilitate insertion into and disruption of the phospholipid bilayer of microbial membranes, leading to leakage of cellular contents and cell death.[5][12]
-
Enzyme Inhibition: The nitrogen atoms in the triazole ring are excellent ligands for metal ions. This allows benzotriazole derivatives to inhibit metalloenzymes that are critical for microbial survival. Furthermore, in-silico studies have shown that benzotriazole derivatives can successfully dock with and potentially inhibit key enzymes like Aspergillus fumigatus N-myristoyl transferase, an enzyme essential for fungal viability.[12]
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Interference with Nucleic Acid Synthesis: Some derivatives have been shown to interfere with the synthesis of DNA and RNA, thereby halting microbial replication.[12]
The Morpholine Moiety: The Pharmacokinetic Enhancer
The morpholine ring is a staple in modern drug design, valued for its ability to confer advantageous drug-like properties.[7][8] Its inclusion in a molecule can significantly:
-
Improve Physicochemical Properties: The morpholine ring's ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and overall bioavailability.[8] Its nitrogen atom has a reduced pKa compared to other cyclic amines, which can be beneficial for cellular uptake and binding interactions.[8]
-
Enhance Metabolic Stability: The ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.
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Increase Potency and Selectivity: The morpholine scaffold can orient other functional groups for optimal interaction with biological targets and is an integral component of the pharmacophore for many enzyme inhibitors, including those targeting PI3K/Akt/mTOR pathways and enzymes implicated in neurodegenerative diseases.[14][15]
The Synergistic Hypothesis
We propose that the mechanism of action for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole arises from a synergistic interplay between its two core moieties. The benzotriazole ring acts as the primary pharmacophore, or "warhead," responsible for the direct biological effect, most likely antimicrobial activity. The morpholinoethyl side chain acts as a pharmacokinetic and pharmacodynamic modulator, enhancing the compound's solubility, stability, and ability to reach its biological target, thereby increasing its overall potency.
Based on the strong evidence for antimicrobial activity among benzotriazole derivatives, we hypothesize that the primary mechanism of action for this compound is the inhibition of microbial growth. A potential molecular target, informed by computational studies on similar structures, is N-myristoyl transferase (NMT).[12] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins (N-myristoylation), a process vital for membrane targeting and signal transduction.
Figure 1: Hypothesized mechanism of action targeting fungal N-myristoyl transferase.
Experimental Protocols for Mechanism of Action Elucidation
To rigorously test our hypothesis, a multi-step experimental approach is required. The following protocols are designed to first confirm the proposed biological activity and then to dissect the specific molecular mechanism.
Figure 2: Experimental workflow for elucidating the mechanism of action.
Protocol 1: Antimicrobial Susceptibility Testing
Objective: To determine if the compound exhibits antimicrobial activity and to quantify its potency by establishing the Minimum Inhibitory Concentration (MIC).
Causality: This is the foundational experiment. A positive result (low MIC value) validates the primary hypothesis that the compound is bioactive against microbes and justifies further mechanistic studies. The broth microdilution method is chosen as it is a standardized, high-throughput, and quantitative technique.
Methodology:
-
Preparation:
-
Prepare a stock solution of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Culture selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the microbial cultures to a final concentration of 5 x 10⁵ CFU/mL (bacteria) or 0.5-2.5 x 10³ CFU/mL (fungi).
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth + microbes, no compound) and a negative control (broth only). Use a standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a reference compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial suspension to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.
-
Protocol 2: Cell Membrane Integrity Assay
Objective: To determine if the compound's antimicrobial action involves disruption of the cell membrane.
Causality: If the compound acts on the membrane, it will cause leakage of intracellular components. Measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, provides a direct measure of membrane damage. This protocol directly tests one of the key hypothesized mechanisms for benzotriazoles.
Methodology:
-
Cell Preparation:
-
Grow a bacterial or fungal culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the pellet with a suitable buffer (e.g., PBS) and resuspend to a known cell density.
-
-
Treatment:
-
Expose the cell suspension to the compound at concentrations of 1x, 2x, and 4x the predetermined MIC.
-
Include a positive control (cells treated with a known membrane-disrupting agent like Triton X-100 to induce 100% lysis) and a negative control (untreated cells).
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
LDH Measurement:
-
Centrifuge the samples to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions. The assay involves an enzymatic reaction that produces a colored formazan product, measured colorimetrically.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to the positive control. A significant increase in LDH release in compound-treated samples compared to the negative control indicates membrane damage.
-
Protocol 3: In Vitro Enzyme Inhibition Assay (N-Myristoyl Transferase)
Objective: To test the hypothesis that the compound directly inhibits a specific, essential microbial enzyme.
Causality: This experiment provides direct evidence of a molecular target. NMT is chosen based on in-silico data for related compounds. A successful inhibition result would strongly support a specific, targeted mechanism of action beyond general membrane disruption.
Methodology:
-
Reagents:
-
Obtain recombinant N-myristoyl transferase (e.g., from C. albicans).
-
Use a synthetic peptide substrate and [³H]-Myristoyl-CoA.
-
-
Assay Procedure:
-
In a microfuge tube or 96-well plate, combine the reaction buffer, recombinant NMT enzyme, and varying concentrations of the test compound (or DMSO vehicle control).
-
Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the peptide substrate and [³H]-Myristoyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
-
Detection and Quantification:
-
Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Wash the filters to remove unincorporated [³H]-Myristoyl-CoA.
-
Measure the radioactivity retained on the filters (representing the myristoylated peptide) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).
-
Conclusion and Future Directions
This guide posits that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a promising candidate for an antimicrobial agent. Its putative mechanism of action is hypothesized to be the disruption of microbial cell integrity and/or the inhibition of essential enzymes, with its morpholine moiety serving to enhance its drug-like properties. The provided experimental workflow offers a clear and logical path to validating this hypothesis, moving from broad activity screening to specific molecular target identification.
Successful validation of this mechanism would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive toxicity profiling, and eventual in vivo efficacy studies in relevant infection models.
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